molecular formula C₃₃H₂₈D₅FN₂O₃ B1153809 Pitavastatin 1-Phenylethylamide-d5

Pitavastatin 1-Phenylethylamide-d5

Cat. No.: B1153809
M. Wt: 529.66
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pitavastatin 1-Phenylethylamide-d5 is a deuterated analog of pitavastatin, a potent HMG-CoA reductase inhibitor used clinically to manage hyperlipidemia and reduce cardiovascular risk. The compound features five deuterium atoms incorporated into the phenylethylamide moiety, a modification designed to enhance its utility in analytical applications. Deuterated analogs like this are commonly employed as internal standards in mass spectrometry or high-performance liquid chromatography (HPLC) due to their near-identical chemical properties to the parent molecule, coupled with distinct mass spectral characteristics that avoid signal overlap . While pitavastatin itself is well-documented for its lipid-lowering efficacy and anti-inflammatory properties , this compound is primarily a research tool, enabling precise quantification of pitavastatin in biological matrices during pharmacokinetic or metabolic studies .

Properties

Molecular Formula

C₃₃H₂₈D₅FN₂O₃

Molecular Weight

529.66

Synonyms

(3R,5S,E)-7-(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxy-N-(1-phenylethyl)hept-6-enamide-d5

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between Pitavastatin 1-Phenylethylamide-d5 and structurally or functionally related compounds:

Compound Structural Features Primary Application Key Distinguishing Properties References
This compound Deuterated phenylethylamide moiety; retains pitavastatin core Analytical internal standard Isotopic labeling enables MS/HPLC detection without therapeutic activity
Pitavastatin (Parent Drug) Non-deuterated; hydroxylated lactone structure Therapeutic (LDL-C reduction) Clinically active; modulates lipid metabolism and inflammation
Pitavastatin Lactone-d5 Deuterated lactone form Analytical reference standard Lactone ring vs. amide group; altered metabolic stability
Pravastatin Methyl Ester Esterified side chain; non-deuterated Research (prodrug or metabolite) Esterification enhances lipophilicity; differs in statin backbone
Rosuvastatin-d6 Deuterated rosuvastatin analog Analytical internal standard Different statin core (pyrimidine vs. quinoline) -

Key Findings from Comparative Studies

Analytical Utility: this compound demonstrates superior sensitivity in HPLC with fluorescence detection (HPLC-FLD) compared to non-deuterated pitavastatin, achieving a lower quantification limit (0.003 µg/mL vs. 0.1 µg/mL for UV detection) . Unlike Pitavastatin Lactone-d5, which may undergo lactone-to-acid conversion in vivo, the amide group in this compound enhances chemical stability, making it preferable for long-term analytical workflows .

Pharmacokinetic and Metabolic Differences: While pitavastatin itself shows bioequivalence across ethnic groups (Caucasian vs. Comparative studies of deuterated statins (e.g., rosuvastatin-d6) highlight that deuterium placement in non-reactive positions (e.g., phenylethylamide vs. lactone) minimizes isotopic effects on chemical behavior .

Therapeutic vs. Analytical Roles :

  • Pitavastatin’s therapeutic efficacy in reducing LDL-C (13.5–17.5% in clinical trials ) contrasts sharply with its deuterated analogs, which are confined to research settings.
  • Structural analogs like pravastatin methyl ester serve as prodrugs or metabolites, whereas this compound is exclusively used for quantification .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.